![molecular formula C22H25N3O4 B6513990 N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-32-2](/img/structure/B6513990.png)
N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two fused six-membered aromatic rings, one of which is a benzene ring and the other is a pyrimidine ring . The methoxyphenylmethyl group attached to the nitrogen atom in the quinazoline ring suggests that this compound might have similar properties to other N-methoxybenzyl substituted compounds, which are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused quinazoline ring system, along with the methoxyphenylmethyl substituent. The presence of multiple aromatic rings suggests potential for π-π stacking interactions .Chemical Reactions Analysis
Quinazoline derivatives can undergo various reactions depending on the substitution pattern and reaction conditions. They can participate in electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and various other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make this compound relatively non-volatile and could influence its solubility in various solvents .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-3-4-7-12-25-21(27)17-11-10-15(13-18(17)24-22(25)28)20(26)23-14-16-8-5-6-9-19(16)29-2/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOBJZGEOXOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

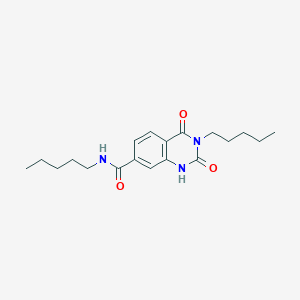
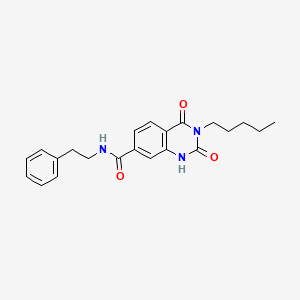
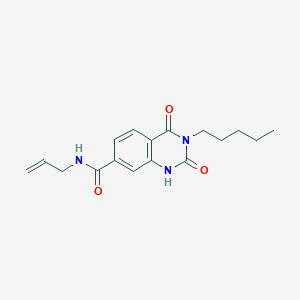
![N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513945.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513952.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513968.png)
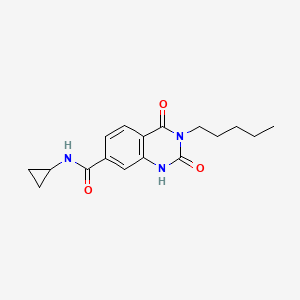
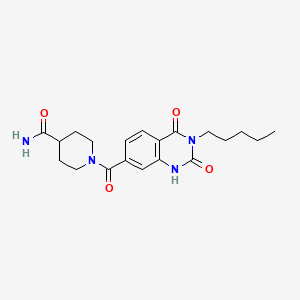
![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)
![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)
![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513985.png)
![7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513987.png)
![7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513998.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513999.png)